Cas no 2166911-33-5 (tert-butyl N-4-(fluorosulfonyl)-2-methylbutan-2-yl-N-methylcarbamate)
tert-butyl N-4-(fluorosulfonyl)-2-methylbutan-2-yl-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-4-(fluorosulfonyl)-2-methylbutan-2-yl-N-methylcarbamate
- 2166911-33-5
- EN300-1577412
- tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate
-
- Inchi: 1S/C11H22FNO4S/c1-10(2,3)17-9(14)13(6)11(4,5)7-8-18(12,15)16/h7-8H2,1-6H3
- InChI Key: VYEFRUUKISAVMM-UHFFFAOYSA-N
- SMILES: S(CCC(C)(C)N(C)C(=O)OC(C)(C)C)(=O)(=O)F
Computed Properties
- Exact Mass: 283.12535752g/mol
- Monoisotopic Mass: 283.12535752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 72.1Ų
tert-butyl N-4-(fluorosulfonyl)-2-methylbutan-2-yl-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1577412-0.05g |
tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate |
2166911-33-5 | 0.05g |
$2079.0 | 2023-06-04 | ||
| Enamine | EN300-1577412-0.1g |
tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate |
2166911-33-5 | 0.1g |
$2178.0 | 2023-06-04 | ||
| Enamine | EN300-1577412-0.25g |
tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate |
2166911-33-5 | 0.25g |
$2277.0 | 2023-06-04 | ||
| Enamine | EN300-1577412-0.5g |
tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate |
2166911-33-5 | 0.5g |
$2376.0 | 2023-06-04 | ||
| Enamine | EN300-1577412-1.0g |
tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate |
2166911-33-5 | 1g |
$2475.0 | 2023-06-04 | ||
| Enamine | EN300-1577412-2.5g |
tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate |
2166911-33-5 | 2.5g |
$4851.0 | 2023-06-04 | ||
| Enamine | EN300-1577412-5.0g |
tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate |
2166911-33-5 | 5g |
$7178.0 | 2023-06-04 | ||
| Enamine | EN300-1577412-10.0g |
tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate |
2166911-33-5 | 10g |
$10643.0 | 2023-06-04 | ||
| Enamine | EN300-1577412-50mg |
tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate |
2166911-33-5 | 50mg |
$2079.0 | 2023-09-24 | ||
| Enamine | EN300-1577412-100mg |
tert-butyl N-[4-(fluorosulfonyl)-2-methylbutan-2-yl]-N-methylcarbamate |
2166911-33-5 | 100mg |
$2178.0 | 2023-09-24 |
tert-butyl N-4-(fluorosulfonyl)-2-methylbutan-2-yl-N-methylcarbamate Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on tert-butyl N-4-(fluorosulfonyl)-2-methylbutan-2-yl-N-methylcarbamate
Research Brief on tert-Butyl N-4-(Fluorosulfonyl)-2-Methylbutan-2-yl-N-Methylcarbamate (CAS: 2166911-33-5)
The compound tert-butyl N-4-(fluorosulfonyl)-2-methylbutan-2-yl-N-methylcarbamate (CAS: 2166911-33-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorosulfonyl and carbamate functional groups, is being explored for its potential applications in drug discovery, particularly as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its role in the development of covalent inhibitors, which are increasingly important in targeting challenging disease-related proteins.
One of the key areas of interest is the compound's utility in the design of irreversible enzyme inhibitors. The fluorosulfonyl group serves as a reactive warhead, enabling the formation of covalent bonds with nucleophilic residues in target enzymes. This mechanism has been leveraged in the development of inhibitors for proteases and kinases, which are critical targets in oncology and inflammatory diseases. Recent publications have demonstrated the efficacy of derivatives of 2166911-33-5 in selectively inhibiting specific enzyme isoforms, thereby reducing off-target effects and improving therapeutic outcomes.
In addition to its applications in covalent inhibitor design, tert-butyl N-4-(fluorosulfonyl)-2-methylbutan-2-yl-N-methylcarbamate has also been investigated as a precursor for the synthesis of sulfonyl fluoride-based probes. These probes are widely used in chemical proteomics to study protein function and interactions. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the development of activity-based protein profiling (ABPP) tools, which provide valuable insights into enzyme activity in complex biological systems.
From a synthetic chemistry perspective, the stability and reactivity of 2166911-33-5 make it an attractive building block for medicinal chemistry campaigns. Researchers have optimized protocols for its incorporation into larger molecular frameworks, often employing palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies. The tert-butyl carbamate moiety, in particular, offers protective group versatility, facilitating subsequent deprotection and functionalization steps in multi-step syntheses.
Despite these promising developments, challenges remain in the widespread adoption of this compound. Issues such as solubility in aqueous systems and potential off-target reactivity need to be carefully addressed in drug development programs. Ongoing research is focused on structural modifications to improve the pharmacokinetic properties of derivatives while maintaining their target specificity. Recent computational studies have employed molecular docking and quantum mechanical calculations to predict the reactivity and binding modes of 2166911-33-5 derivatives, guiding the design of next-generation therapeutic agents.
In conclusion, tert-butyl N-4-(fluorosulfonyl)-2-methylbutan-2-yl-N-methylcarbamate represents a valuable tool in modern drug discovery, with applications spanning from covalent inhibitor development to chemical proteomics. As research continues to elucidate its full potential, this compound is poised to contribute significantly to the development of novel therapies for challenging diseases. Future directions may include its application in targeted protein degradation strategies and the exploration of its reactivity with non-canonical amino acids in engineered biological systems.
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